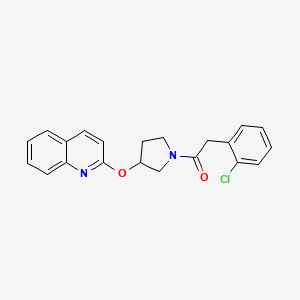
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as CQEP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the laboratory and has since been used in various research studies.
Mécanisme D'action
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone inhibits the activity of PKC by binding to the enzyme and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets, which can affect various cellular processes. The exact mechanism of action of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is still being investigated, but it is believed to involve the binding of the compound to the regulatory domain of PKC.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can inhibit the activity of PKC in neuronal cells, leading to a decrease in calcium influx and neurotransmitter release. In vivo studies have shown that 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can modulate the activity of ion channels and reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone in scientific research has several advantages. It is a synthetic compound that can be easily synthesized and purified, ensuring the consistency and purity of the compound. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a relatively new compound, and its long-term effects are still being investigated. It is also a potent inhibitor of PKC, which can have unintended effects on other cellular processes.
Orientations Futures
There are several future directions for the use of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone in scientific research. One area of interest is the role of PKC in the regulation of ion channels and neurotransmitter release. 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has been shown to modulate the activity of these channels, and further studies could provide insights into the mechanisms underlying these effects. Another area of interest is the use of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone as a potential therapeutic agent for neurological disorders. Its ability to reduce the severity of seizures in animal models suggests that it may have potential as an anti-epileptic drug. Further studies are needed to investigate its efficacy and safety in humans.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a well-established mechanism of action and has been shown to have various biochemical and physiological effects. While there are limitations to its use, there are also several future directions for its use in scientific research. Further studies are needed to fully understand the potential of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone as a tool for investigating biological processes and as a potential therapeutic agent for neurological disorders.
Méthodes De Synthèse
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-chloroacetophenone with pyrrolidine to form 1-(2-chlorophenyl)-pyrrolidin-1-yl)ethanone. This intermediate is then reacted with quinoline-2-ol to form the final product, 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone. The synthesis process has been optimized to increase the yield of the final product, and the purity of the compound is ensured through various purification techniques.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has been used in various research studies as a tool to investigate the role of certain proteins and enzymes in biological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC), which play important roles in signal transduction pathways. 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has also been used to study the role of PKC in the regulation of ion channels and neurotransmitter release.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-7-3-1-6-16(18)13-21(25)24-12-11-17(14-24)26-20-10-9-15-5-2-4-8-19(15)23-20/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUWREYWQXAMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2618836.png)
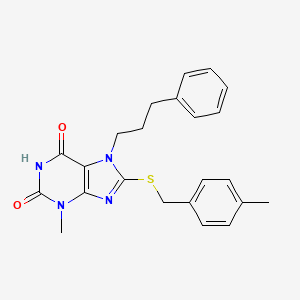
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2618838.png)
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2618840.png)
![1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2618843.png)
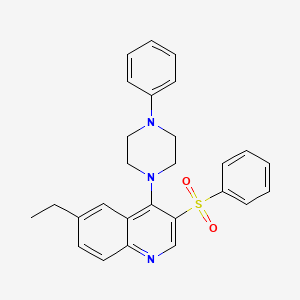
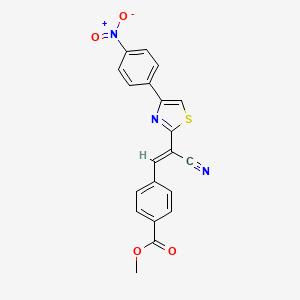
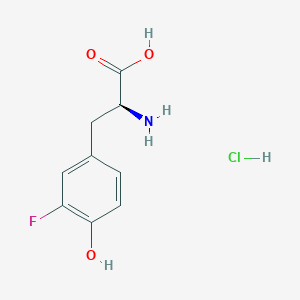
![4-{[(4-Fluorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B2618849.png)

![7-benzyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2618851.png)
![[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine](/img/structure/B2618852.png)

![Methyl 2-(2,6-difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2618856.png)